N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide
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Overview
Description
N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide is a chemical compound with the molecular formula C11H8BrN3O2 and a molecular weight of 294.10412 g/mol . This compound belongs to the class of pyrimidine derivatives and is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a benzamide group at the 4th position.
Preparation Methods
The synthesis of N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide typically involves the bromination of a pyrimidine derivative followed by the introduction of the benzamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Chemical Reactions Analysis
N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Scientific Research Applications
N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the benzamide group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide can be compared with other pyrimidine derivatives such as N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide and N-(5-chloro-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide. These compounds share similar structural features but differ in the halogen atom present at the 5th position of the pyrimidine ring.
Properties
IUPAC Name |
N-(5-bromo-2-oxo-1H-pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRLJTPDXUCUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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